Dmp 777

説明

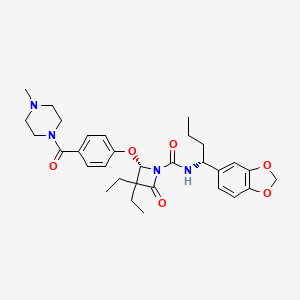

structure given in first source

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-N-[(1R)-1-(1,3-benzodioxol-5-yl)butyl]-3,3-diethyl-2-[4-(4-methylpiperazine-1-carbonyl)phenoxy]-4-oxoazetidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40N4O6/c1-5-8-24(22-11-14-25-26(19-22)40-20-39-25)32-30(38)35-28(37)31(6-2,7-3)29(35)41-23-12-9-21(10-13-23)27(36)34-17-15-33(4)16-18-34/h9-14,19,24,29H,5-8,15-18,20H2,1-4H3,(H,32,38)/t24-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDCIRYNTCVTMF-GIGWZHCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC2=C(C=C1)OCO2)NC(=O)N3C(C(C3=O)(CC)CC)OC4=CC=C(C=C4)C(=O)N5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C1=CC2=C(C=C1)OCO2)NC(=O)N3[C@H](C(C3=O)(CC)CC)OC4=CC=C(C=C4)C(=O)N5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166251 | |

| Record name | DMP 777 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157341-41-8 | |

| Record name | DMP 777 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157341418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DMP 777 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DMP-777 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q0469283P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dual Mechanism of Action of DMP 777: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMP 777, also known as L-694,458, is a complex small molecule that has been characterized with two distinct and well-documented mechanisms of action. Initially developed as a potent, selective, and orally active inhibitor of human leukocyte elastase (HLE), it has also been extensively studied as a parietal cell-specific protonophore. This dual activity makes this compound a unique tool for studying both inflammatory processes mediated by HLE and the physiological and pathological consequences of parietal cell loss in the gastric mucosa. This guide provides a comprehensive overview of both mechanisms, including quantitative data, detailed experimental protocols, and visual representations of the associated pathways and workflows.

Mechanism 1: Inhibition of Human Leukocyte Elastase (HLE)

This compound was originally designed as a potent inhibitor of human leukocyte elastase, a serine protease implicated in the pathology of various inflammatory diseases, including emphysema and cystic fibrosis.[1]

Quantitative Data: HLE Inhibition

| Parameter | Value | Source |

| IC50 (HLE) | Not explicitly reported in primary literature | - |

| K_i_ (HLE) | Not explicitly reported in primary literature | - |

Experimental Protocol: In Vitro HLE Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of compounds like this compound against HLE, based on common methodologies in the field.

Objective: To determine the in vitro potency of this compound in inhibiting human leukocyte elastase activity.

Materials:

-

Human Leukocyte Elastase (HLE), purified

-

Fluorogenic or chromogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

This compound

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% Brij-35)

-

96-well microplates (black plates for fluorescent assays)

-

Microplate reader (fluorometer or spectrophotometer)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of inhibitor concentrations.

-

In a 96-well plate, add a fixed amount of HLE to each well.

-

Add the different concentrations of this compound to the wells containing HLE and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the HLE substrate to each well.

-

Immediately measure the change in fluorescence or absorbance over time using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable inhibition model to determine the IC50 value.

Signaling Pathway: HLE Inhibition

The signaling pathway for HLE inhibition by this compound is a direct interaction.

Mechanism 2: Parietal Cell-Specific Protonophore

In addition to its HLE inhibitory activity, this compound functions as a protonophore with specificity for the acid-secreting parietal cells of the stomach.[2] This action leads to a series of physiological and pathological changes in the gastric mucosa.

Mechanism of Action

This compound dissipates the proton gradient across the tubulovesicular membranes of actively secreting parietal cells.[3] This is achieved without directly inhibiting the H+/K+-ATPase proton pump.[4] The collapse of the proton gradient is thought to allow for the backwash of luminal acid into the parietal cells, leading to acute cellular necrosis.[4] This cytotoxic effect is dependent on active acid secretion, as co-administration of the proton pump inhibitor omeprazole ameliorates the parietal cell loss.[3]

Quantitative Data: Protonophore Activity

Direct quantitative analysis of this compound's protonophore activity has been demonstrated using a fluorescence-based assay with the pH-sensitive dye acridine orange.

| Experimental System | Observation | Concentration | Source |

| Isolated Rabbit Parietal Cell Tubulovesicles | Rapid decrease in acridine orange fluorescence, indicating disruption of the proton gradient. | 1 to 10 µM | [5] |

Experimental Protocols

Objective: To assess the ability of this compound to dissipate a proton gradient in isolated parietal cell tubulovesicles.

Materials:

-

Isolated rabbit parietal cell tubulovesicles

-

Acridine Orange (fluorescent pH indicator)

-

ATP (to energize the H+/K+-ATPase)

-

Potassium chloride and other buffer components

-

This compound

-

Fluorometer

Procedure:

-

Isolate tubulovesicles from rabbit gastric mucosa using established protocols.

-

Resuspend the tubulovesicles in a suitable buffer containing potassium chloride.

-

Add acridine orange to the suspension.

-

Establish a proton gradient by adding ATP to activate the H+/K+-ATPase, which will pump H+ into the vesicles, causing quenching of the acridine orange fluorescence.

-

Once a stable proton gradient is established (indicated by a stable low fluorescence signal), add this compound at various concentrations.

-

Monitor the fluorescence of acridine orange over time. A rapid increase in fluorescence indicates the dissipation of the proton gradient.

-

Quantify the rate and extent of fluorescence change to determine the concentration-dependent protonophore activity of this compound.

Objective: To induce parietal cell loss and study the subsequent gastric mucosal changes in an animal model.

Materials:

-

Sprague-Dawley rats or C57BL/6 mice

-

This compound

-

Vehicle for oral gavage (e.g., methylcellulose)

-

Histology equipment and reagents

Procedure:

-

Administer this compound to the animals via oral gavage at a dose of 200 mg/kg daily.[2]

-

Continue dosing for a specified period (e.g., 3-14 days) to induce acute parietal cell loss and subsequent metaplasia.

-

At the end of the treatment period, euthanize the animals and collect the stomachs.

-

Fix the gastric tissue in formalin and process for histological analysis (e.g., H&E staining, immunohistochemistry for parietal cell markers like H+/K+-ATPase).

-

Examine the gastric mucosa for parietal cell loss, foveolar hyperplasia, and the emergence of spasmolytic polypeptide-expressing metaplasia (SPEM).

Signaling Pathways and Cellular Consequences

The protonophore action of this compound initiates a cascade of events leading to parietal cell necrosis and subsequent tissue remodeling.

Conclusion

This compound exhibits a fascinating dual mechanism of action, serving as both a specific inhibitor of human leukocyte elastase and a potent protonophore in gastric parietal cells. While its development as an HLE inhibitor for inflammatory diseases has been explored, its profound and selective effect on parietal cells has made it an invaluable tool for studying gastric physiology, injury, and the development of metaplasia. This guide provides a detailed technical overview of these mechanisms, offering researchers and drug development professionals a comprehensive resource for understanding and utilizing this multifaceted compound. Further research is warranted to fully elucidate the downstream signaling pathways of protonophore-induced necrosis and to potentially leverage these distinct mechanisms for therapeutic benefit.

References

- 1. [Human leukocyte elastase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly potent irreversible inhibitors of neutrophil elastase generated by selection from a randomized DNA-valine phosphonate library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Omeprazole treatment ameliorates oxyntic atrophy induced by DMP-777 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Tamoxifen Acts as a Parietal Cell Protonophore - PMC [pmc.ncbi.nlm.nih.gov]

DMP-777 as a Parietal Cell Protonophore: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DMP-777 is a potent and selective agent that induces acute loss of parietal cells in the gastric mucosa. Its mechanism of action is centered on its function as a parietal cell-specific protonophore. By dissipating the proton gradient across the tubulovesicular membrane of these specialized cells, DMP-777 triggers a cascade of events culminating in cell necrosis and significant histological changes in the stomach lining. This guide provides an in-depth technical overview of the core principles of DMP-777's action, encompassing its molecular mechanism, in vivo effects, and detailed experimental protocols for its study.

Mechanism of Action: A Parietal Cell-Specific Protonophore

DMP-777's primary mechanism of action is the disruption of the substantial proton gradient maintained by the H+/K+-ATPase in actively secreting parietal cells. Unlike proton pump inhibitors, DMP-777 does not directly inhibit the H+/K+-ATPase enzyme itself[1][2]. Instead, it acts as a protonophore, a lipid-soluble molecule that shuttles protons across the membrane, effectively dissipating the electrochemical gradient.

This action is specific to parietal cells due to their unique physiology. During active secretion, parietal cells concentrate protons within their tubulovesicles to an extraordinary degree. DMP-777, being cell-permeant, is thought to enter the parietal cell and become protonated in the acidic environment of the tubulovesicles. The protonated form can then traverse the membrane and release the proton into the cytoplasm, effectively creating a "proton leak"[1]. This uncontrolled influx of protons, or "backwash of luminal acid," into the cell is believed to be the primary trigger for necrotic cell death[1][3].

The cytotoxicity of DMP-777 is critically dependent on active acid secretion. Pre-treatment with proton pump inhibitors, such as omeprazole, which block the H+/K+-ATPase and thus prevent the establishment of a significant proton gradient, has been shown to ameliorate the parietal cell loss induced by DMP-777[1][3].

dot

Caption: Proposed mechanism of DMP-777-induced parietal cell necrosis.

In Vivo Effects on Gastric Mucosa

Oral administration of DMP-777 to animal models, primarily rats, leads to a rapid and profound alteration of the gastric fundic mucosa.

Parietal Cell Loss and Oxyntic Atrophy

Within 24 to 72 hours of high-dose DMP-777 administration (e.g., 200 mg/kg in rats), significant parietal cell necrosis is observed[4]. This leads to a marked reduction in the number of parietal cells, a condition known as oxyntic atrophy. The loss of these acid-secreting cells results in severe hypochlorhydria (low stomach acid)[3].

Foveolar Hyperplasia and Spasmolytic Polypeptide-Expressing Metaplasia (SPEM)

The acute loss of parietal cells triggers a compensatory response in the gastric epithelium. This includes foveolar hyperplasia, an increase in the number of surface mucous cells[3]. More significantly, a metaplastic lineage known as spasmolytic polypeptide-expressing metaplasia (SPEM) emerges from the base of the gastric glands[1][2]. SPEM is characterized by the appearance of cells that express markers typically found in deep antral glands and is considered a pre-neoplastic lesion in the context of chronic inflammation. In the DMP-777 model, SPEM develops as a direct consequence of parietal cell loss[2].

Table 1: Dose-Dependent Effects of DMP-777 on Rat Gastric Mucosa

| DMP-777 Dose (mg/kg/day, oral gavage) | Observed Histological Changes in Fundic Mucosa | Reference |

| 15 | No significant changes observed. | [4] |

| 50 | Minimal gastric changes. | [4] |

| 200 | Marked loss of parietal cells, prominent foveolar hyperplasia, and the emergence of an abnormal eosinophilic glandular lineage at the base of the glands. | [4] |

Experimental Protocols

In Vitro Assessment of Protonophore Activity: Acridine Orange Fluorescence Quenching Assay

This assay is a common method to evaluate the protonophore activity of compounds like DMP-777 in isolated gastric tubulovesicles.

Principle: Acridine orange is a fluorescent dye that accumulates in acidic environments. In its monomeric form at neutral pH, it fluoresces green. As it accumulates in the acidic interior of gastric tubulovesicles, it forms aggregates that fluoresce red. The quenching of the green fluorescence signal is proportional to the proton gradient. A protonophore will dissipate this gradient, leading to a de-quenching (increase) of green fluorescence.

Detailed Protocol:

-

Isolation of Gastric Tubulovesicles (H+/K+-ATPase-rich vesicles):

-

This protocol is adapted from standard methods for isolating gastric microsomes.

-

Euthanize a New Zealand White rabbit and excise the stomach.

-

Open the stomach along the lesser curvature and wash the mucosa with ice-cold saline.

-

Scrape the fundic mucosa and homogenize it in a buffer containing 250 mM sucrose, 0.2 mM EDTA, and 5 mM Tris-HCl (pH 7.4).

-

Perform a series of differential centrifugations to enrich for the microsomal fraction containing the tubulovesicles. This typically involves a low-speed spin to remove whole cells and debris, followed by a high-speed spin to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer (e.g., 150 mM KCl, 5 mM Tris-HCl, pH 7.4).

-

-

Acridine Orange Fluorescence Quenching Assay:

-

In a fluorometer cuvette, add the isolated tubulovesicles to a reaction buffer (e.g., 150 mM KCl, 2 mM MgCl2, 5 mM Tris-HCl, pH 7.4) containing a low concentration of acridine orange (typically 1-5 µM).

-

Initiate proton pumping by adding ATP (e.g., 1 mM). This will cause a quenching of the acridine orange fluorescence as the dye accumulates in the acidified vesicles.

-

Once a stable proton gradient is established (indicated by a stable, quenched fluorescence signal), add DMP-777 at various concentrations.

-

Monitor the fluorescence signal. A dose-dependent increase in fluorescence (de-quenching) indicates the dissipation of the proton gradient and thus, protonophore activity.

-

The rate of fluorescence recovery can be used to quantify the protonophore activity. An IC50 value can be determined by plotting the rate of de-quenching against the concentration of DMP-777.

-

In Vivo Induction of Oxyntic Atrophy in a Rat Model

Animals: Male Sprague-Dawley or CD-1 rats are commonly used.

DMP-777 Administration:

-

Prepare a suspension of DMP-777 in a suitable vehicle, such as 0.5% methylcellulose.

-

Administer DMP-777 orally via gavage at a dose of 200 mg/kg body weight once daily for the desired duration (e.g., 1-10 days for acute effects).

-

A control group should receive the vehicle alone.

Tissue Collection and Processing:

-

At the end of the treatment period, euthanize the rats.

-

Excise the stomach and open it along the greater curvature.

-

Rinse the stomach with saline and fix it in 10% neutral buffered formalin for 24-48 hours.

-

Process the fixed tissue for paraffin embedding.

-

Cut 5 µm sections from the fundic region for histological analysis.

Histological Quantification of Parietal Cell Loss

Staining:

-

Hematoxylin and Eosin (H&E): For general morphological assessment. Parietal cells are typically large and eosinophilic (pink).

-

Immunohistochemistry for H+/K+-ATPase: This is a more specific method for identifying parietal cells. Use a primary antibody against the alpha or beta subunit of the H+/K+-ATPase, followed by a suitable secondary antibody and detection system.

Quantification:

-

Capture digital images of the stained sections at a consistent magnification (e.g., 200x).

-

Select multiple, non-overlapping fields of view from the fundic glands.

-

Count the number of positively stained parietal cells per gastric gland or per unit area of the mucosa.

-

Compare the average number of parietal cells in the DMP-777-treated group to the control group to determine the percentage of parietal cell loss.

dot

Caption: Experimental workflow for evaluating DMP-777 as a parietal cell protonophore.

Conclusion

DMP-777 serves as a valuable research tool for studying the consequences of acute parietal cell loss and the subsequent mucosal responses, including the development of SPEM. Its well-defined mechanism as a parietal cell-specific protonophore, coupled with the detailed experimental protocols outlined in this guide, provides a robust framework for researchers in gastroenterology, cell biology, and drug development to investigate the intricate processes of gastric mucosal homeostasis and pathology. The ability to induce a rapid and specific ablation of parietal cells makes the DMP-777 model particularly useful for dissecting the signaling pathways involved in gastric epithelial repair and metaplasia.

References

- 1. Omeprazole treatment ameliorates oxyntic atrophy induced by DMP-777 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A molecular signature of gastric metaplasia arising in response to acute parietal cell loss - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reversible drug-induced oxyntic atrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Structure and Properties of DMP 777

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMP 777 is a potent, selective, and orally active inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathology of various inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed summaries of its in vitro and in vivo activities, including its mechanism of action as a parietal cell-specific protonophore leading to reversible oxyntic atrophy, are presented. This document also includes detailed experimental protocols and visual representations of key biological pathways and experimental workflows to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound, also known as L-694,458, is a complex synthetic molecule with the chemical formula C31H40N4O6. Its structure is characterized by a central azetidinone ring, which is crucial for its inhibitory activity against human neutrophil elastase.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C31H40N4O6 | |

| Molecular Weight | 564.69 g/mol | |

| CAS Number | 157341-41-8 | |

| Appearance | Solid | [1] |

| Synonyms | L-694,458 | [1] |

Pharmacological Properties and Mechanism of Action

This compound is a highly potent and selective inhibitor of human neutrophil elastase (HNE). HNE is a serine protease stored in the azurophilic granules of neutrophils and is released upon inflammation. It can degrade a wide range of extracellular matrix proteins, and its dysregulation is associated with various inflammatory conditions. While a specific IC50 or Ki value for this compound against HNE is not consistently reported in publicly available literature, its high potency is a recurring descriptor in numerous studies.

Beyond its role as an HNE inhibitor, this compound exhibits a distinct and significant pharmacological effect on the gastric mucosa. It acts as a parietal cell-specific protonophore, leading to the selective loss of parietal cells and subsequent oxyntic atrophy.[2] This effect is reversible upon cessation of treatment.[3] This unique property has made this compound a valuable tool for studying gastric mucosal biology and the processes of injury and repair.

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Rat | 65% (at 10 mg/kg) | |

| Monkey | 39% (at 10 mg/kg) | ||

| Time to Maximum Concentration (Tmax) | Monkey | 8 - 24 hours (at 40 mg/kg) | |

| Terminal Half-life | Monkey | 6 hours (at 40 mg/kg) |

Experimental Protocols

In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of this compound against HNE using a chromogenic or fluorogenic substrate.

Materials:

-

Human Neutrophil Elastase (HNE), purified

-

This compound

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij-35)

-

Chromogenic or Fluorogenic HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the this compound stock solution in Assay Buffer to achieve a range of desired concentrations.

-

In a 96-well microplate, add a fixed volume of the HNE enzyme solution to each well.

-

Add the serially diluted this compound solutions to the wells containing the enzyme. Include a vehicle control (Assay Buffer with DMSO) and a positive control (a known HNE inhibitor).

-

Pre-incubate the enzyme and inhibitor mixtures at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the HNE substrate to each well.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the chosen substrate.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rate against the inhibitor concentration and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the HNE activity.

In Vivo Induction of Oxyntic Atrophy in Rats

This protocol describes the induction of reversible oxyntic atrophy in rats using this compound, based on established methodologies.[3][4][5]

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Male Sprague-Dawley or CD-1 rats (age and weight-matched)

-

Oral gavage needles

-

Standard laboratory animal housing and care facilities

-

Histology equipment and reagents (formalin, paraffin, hematoxylin, eosin)

Procedure:

-

Acclimate the rats to the housing conditions for at least one week prior to the experiment.

-

Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 200 mg/kg body weight).[3][4][5]

-

Administer the this compound suspension or vehicle control to the rats daily via oral gavage for the desired study duration (e.g., 3, 7, or 14 days).

-

Monitor the animals daily for any signs of distress or adverse effects.

-

At the end of the treatment period, euthanize the animals using an approved method.

-

Dissect the stomachs and fix them in 10% neutral buffered formalin.

-

Process the fixed tissues for paraffin embedding.

-

Section the paraffin-embedded tissues and stain with hematoxylin and eosin (H&E) for histological examination.

-

Analyze the stained sections under a microscope to assess the extent of parietal cell loss and oxyntic atrophy.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Neutrophil Elastase Inhibition by this compound

Neutrophil elastase has been shown to activate pro-survival and pro-inflammatory signaling pathways, such as the PI3K/Akt and MAPK pathways.[6][7] By inhibiting HNE, this compound is hypothesized to downregulate these pathways, leading to anti-inflammatory effects.

Caption: Proposed mechanism of this compound action.

Experimental Workflow for In Vivo Induction of Oxyntic Atrophy

The following diagram illustrates the key steps in the experimental workflow for inducing and assessing oxyntic atrophy in a rat model using this compound.

Caption: Workflow for this compound-induced oxyntic atrophy.

Conclusion

This compound is a multifaceted molecule with significant potential as both a research tool and a therapeutic lead. Its potent and selective inhibition of human neutrophil elastase makes it a valuable compound for studying the role of this enzyme in inflammatory diseases. Furthermore, its unique ability to induce reversible oxyntic atrophy provides a powerful model for investigating gastric mucosal pathobiology. This technical guide serves as a foundational resource for scientists and researchers, providing essential data and methodologies to facilitate further exploration of this compound's chemical and biological properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Omeprazole treatment ameliorates oxyntic atrophy induced by DMP-777 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reversible drug-induced oxyntic atrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

L-694,458 (DMP 777): A Dual-Action Pharmacological Probe for Elastase Inhibition and Gastric Atrophy Induction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-694,458, more commonly known as DMP 777, is a potent, selective, and orally active small molecule with two distinct and well-documented pharmacological activities. Primarily developed as a human leukocyte elastase (HLE) inhibitor, it has been instrumental in the study of inflammatory processes where elastase activity is implicated. Concurrently, this compound has been widely adopted in gastroenterology research as a specific and potent parietal cell protonophore. This secondary mechanism allows for the targeted ablation of acid-secreting parietal cells, inducing a state of oxyntic atrophy and providing a valuable in vivo model for studying gastric mucosal injury, repair, and the development of metaplastic conditions such as spasmolytic polypeptide-expressing metaplasia (SPEM). This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanisms of action, quantitative data on its biological activities, detailed experimental protocols for its use, and a visualization of the key signaling pathways it modulates.

Core Compound Information

| Property | Value |

| Alternative Names | L-694,458 |

| Chemical Class | Not explicitly stated in the provided search results. |

| Molecular Formula | C₃₁H₄₀N₄O₆ |

| Molecular Weight | 564.67 g/mol |

| CAS Number | 157341-41-8 |

Pharmacological Profile

This compound exhibits a dual pharmacological profile, acting as both a potent inhibitor of human leukocyte elastase and a parietal cell-specific protonophore.

Human Leukocyte Elastase (HLE) Inhibition

Parietal Cell-Specific Protonophore Activity

In addition to its anti-inflammatory potential, this compound functions as a protonophore with specificity for the acid-secreting parietal cells of the gastric mucosa.[3][4] It dissipates the proton gradient across the tubulovesicular membrane of these cells without directly inhibiting the H⁺/K⁺-ATPase proton pump.[5] This action leads to a "backwash" of luminal acid into the actively secreting parietal cells, inducing selective necrosis and subsequent oxyntic atrophy.[5] This effect is dependent on active acid secretion, as co-administration of a proton pump inhibitor like omeprazole ameliorates the parietal cell loss induced by this compound.[5]

Quantitative Data

While specific IC₅₀ and Kᵢ values for this compound against human leukocyte elastase are not detailed in the provided search results, the following table summarizes other relevant quantitative information.

| Parameter | Species | Value/Observation | Reference |

| In Vivo Oral Dosing (Oxyntic Atrophy Model) | Rat | 200 mg/kg/day | [6] |

| In Vivo Oral Dosing (Pharmacokinetics) | Monkey | 40 mg/kg | [5] |

Experimental Protocols

In Vitro Human Leukocyte Elastase (HLE) Inhibition Assay (General Protocol)

While a specific protocol for this compound is not provided, a general fluorometric assay for screening HLE inhibitors can be adapted.

Principle: The assay measures the ability of an inhibitor to block the cleavage of a fluorogenic substrate by HLE.

Materials:

-

Human Leukocyte Elastase (HLE)

-

Fluorogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add a fixed amount of HLE to each well.

-

Add the different concentrations of this compound to the wells. Include a vehicle control (solvent only) and a no-enzyme control.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

In Vivo Induction of Oxyntic Atrophy and Spasmolytic Polypeptide-Expressing Metaplasia (SPEM) in Rodents

This protocol is widely used to study gastric injury and metaplasia.

Animals: Male CD-1 or C57BL/6 mice, or Sprague-Dawley rats.

Materials:

-

This compound

-

Vehicle for oral gavage (e.g., corn oil or a suspension with 20% SBE-β-CD in saline)[5]

Procedure:

-

Prepare a dosing solution of this compound in the chosen vehicle. A common dose is 200 mg/kg.[6]

-

Administer this compound to the animals via oral gavage once daily.

-

The duration of treatment can vary depending on the desired outcome. Parietal cell loss is typically observed within 3 days, while the development of SPEM may take 7-14 days.[7]

-

At the end of the treatment period, euthanize the animals and collect the stomachs for histological and molecular analysis.

-

For histological analysis, fix the stomach tissue in 10% neutral buffered formalin, process, and embed in paraffin. Sections can be stained with Hematoxylin and Eosin (H&E) and for specific markers of parietal cells (e.g., H⁺/K⁺-ATPase) and SPEM (e.g., TFF2/spasmolytic polypeptide).

Signaling Pathways and Experimental Workflows

Mechanism of this compound-Induced Parietal Cell Necrosis

The following diagram illustrates the proposed mechanism by which this compound induces parietal cell death.

Caption: Mechanism of this compound-induced parietal cell necrosis.

Experimental Workflow for Studying this compound-Induced Gastric Metaplasia

This workflow outlines the key steps in using this compound to investigate the development of SPEM.

Caption: Workflow for studying this compound-induced SPEM.

Signaling Pathways in Chief Cell to SPEM Transdifferentiation

The transdifferentiation of mature chief cells into SPEM is a complex process involving multiple signaling pathways. The loss of parietal cells creates a microenvironment that triggers this cellular reprogramming. Key implicated pathways include NF-κB and Wnt signaling.

Caption: Signaling in chief cell to SPEM transdifferentiation.

Conclusion

L-694,458 (this compound) is a versatile pharmacological tool with significant applications in both inflammation research and the study of gastric pathophysiology. Its potent inhibition of human leukocyte elastase makes it a valuable compound for investigating the role of this enzyme in various disease states. Furthermore, its unique ability to selectively ablate parietal cells through a protonophore mechanism has established it as an indispensable agent for creating robust and reproducible animal models of oxyntic atrophy and spasmolytic polypeptide-expressing metaplasia. This guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing its core properties and providing practical guidance for its experimental use. Further investigation into the precise quantitative inhibitory constants of this compound against HLE would be a valuable addition to the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tamoxifen Acts as a Parietal Cell Protonophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dynamic role of gastric stem cells and chief cells in precancerous lesions of gastric cancer: global knowledge mapping and emerging trends based on bibliometric analysis from 2004 to 2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Omeprazole treatment ameliorates oxyntic atrophy induced by DMP-777 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gastric chief cells possess NK1 receptors which mediate pepsinogen secretion and are regulated by agents that increase cAMP and phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to DMP-777 for Inducing Oxyntic Atrophy in Animal Models

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the use of DMP-777 to induce a reversible model of oxyntic atrophy in laboratory animals. This model is a valuable tool for studying the pathophysiology of atrophic gastritis, metaplasia, and the early stages of gastric carcinogenesis.

Introduction to DMP-777 and Oxyntic Atrophy

Oxyntic atrophy, the loss of parietal cells in the gastric mucosa, is a critical precursor to gastric metaplasia and neoplasia.[1][2][3] Animal models that faithfully replicate this condition are essential for understanding disease progression and for the development of novel therapeutic interventions. DMP-777, a cell-permeant compound, offers a specific and reversible method for inducing oxyntic atrophy by selectively targeting and ablating parietal cells.[1][4] This model is characterized by its ability to induce parietal cell loss without a significant inflammatory response, allowing for the study of the direct consequences of achlorhydria and parietal cell absence.[5][6]

Mechanism of Action of DMP-777

DMP-777's primary mechanism of action is as a parietal cell-specific protonophore.[1][4][5] It partitions into the acidic secretory canalicular membranes of actively secreting parietal cells.[5] By creating a pathway for protons to leak back into the cell, it dissipates the proton gradient essential for acid secretion, leading to rapid parietal cell death and subsequent oxyntic atrophy.[1][5] The cytotoxicity of DMP-777 is dependent on active acid secretion; therefore, co-administration of a proton pump inhibitor like omeprazole can ameliorate the parietal cell loss.[1]

Below is a diagram illustrating the proposed mechanism of action of DMP-777 at the cellular level.

Caption: Mechanism of DMP-777 inducing parietal cell necrosis.

Experimental Protocols for Inducing Oxyntic Atrophy

The following protocols are based on studies conducted in rats and mice.[4][7]

Animal Models:

-

Mice: C57BL/6 mice are a suitable strain.[5]

DMP-777 Administration:

-

Dosage: A standard dose of 200 mg/kg/day is administered.[4][7]

-

Route of Administration: Oral gavage is the typical method.[4]

-

Vehicle: The vehicle solution for DMP-777 is not explicitly detailed in the provided search results but is a necessary component of the experimental design.

Experimental Workflow:

Caption: General experimental workflow for DMP-777 induced oxyntic atrophy.

Endpoint Analysis:

-

Histology: Gastric tissue should be fixed, embedded, and sectioned for Hematoxylin and Eosin (H&E) staining to assess general morphology and for Periodic acid-Schiff (PAS) staining to identify mucous cells.[4]

-

Immunohistochemistry: Staining for H+/K+ ATPase is used to identify and quantify parietal cells. Bromodeoxyuridine (BrdU) labeling can be employed to assess cell proliferation.[4]

-

Biochemical Analysis: Serum gastrin levels are a key indicator of achlorhydria and should be measured.[4]

-

Acid Secretion Measurement: In vivo acid secretion can be evaluated to confirm hypochlorhydria.[4]

Quantitative Data on the Effects of DMP-777

The following tables summarize the key quantitative findings from studies using DMP-777 to induce oxyntic atrophy.

Table 1: Physiological and Cellular Effects of DMP-777 in Rats

| Parameter | Vehicle Control | DMP-777 (200 mg/kg/day) | Timepoint |

| Serum Gastrin | Normal | Rapid and sustained increase | From day 1 |

| In Vivo Acid Secretion | Normal | Severe hypochlorhydria | From day 1 |

| Parietal Cells | Abundant | Rapid and significant loss | From day 1 |

| Chief Cells | Normal | Decreased population | 3-6 months |

| Enterochromaffin-like Cells | Normal | Decreased population | 3-6 months |

| Somatostatin Cells | Normal | Decreased population | 3-6 months |

| Foveolar Cells | Normal | Hyperplasia | Sustained |

| Progenitor Zone Activity | Normal | Increased | Early phase |

Data compiled from studies in CD-1 rats.[4]

Table 2: Timeline of Histological Changes and Recovery

| Timepoint | Histological Observation |

| DMP-777 Administration | |

| 1 day | Severe parietal cell necrosis.[7] |

| 3 days | Oxyntic atrophy established in mice.[5][7] |

| 14 days | Spasmolytic Polypeptide Expressing Metaplasia (SPEM) induced in mice.[7] |

| 3-6 months | Sustained foveolar hyperplasia and oxyntic atrophy.[4] |

| Up to 1 year | No evidence of neoplastic transformation in mice.[5][7] |

| Post-DMP-777 Withdrawal | |

| 3 months | Complete restitution of normal mucosal lineages.[4] |

Key Considerations and Limitations

-

Reversibility: A key feature of this model is the complete restoration of the normal gastric mucosa within 3 months of drug withdrawal, making it suitable for studying tissue regeneration.[4]

-

Lack of Inflammation: DMP-777 induces parietal cell loss with minimal to no inflammatory infiltrate, which is advantageous for isolating the effects of parietal cell loss and achlorhydria.[5][6]

-

Species Differences: While effective in both rats and mice, the timeline for the development of metaplasia may vary between species.

-

Toxicity: While specific toxicity studies for DMP-777 are not detailed in the provided results, as with any experimental compound, appropriate safety precautions and monitoring for adverse effects are crucial. General principles of animal toxicology studies suggest monitoring for clinical signs, body weight changes, and potential effects on other organs.[8][9]

Conclusion

The use of DMP-777 provides a robust and reproducible animal model for inducing reversible oxyntic atrophy. This technical guide summarizes the mechanism of action, experimental protocols, and key quantitative data to assist researchers in effectively utilizing this model to investigate the complex interplay between parietal cell loss, metaplasia, and gastric disease progression. The lack of significant inflammation in this model makes it a unique tool for dissecting the molecular pathways initiated by the loss of this critical gastric cell lineage.

References

- 1. Omeprazole treatment ameliorates oxyntic atrophy induced by DMP-777 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differentiation of the gastric mucosa III. Animal models of oxyntic atrophy and metaplasia. | Semantic Scholar [semanticscholar.org]

- 3. A molecular signature of gastric metaplasia arising in response to acute parietal cell loss - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reversible drug-induced oxyntic atrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxyntic atrophy, metaplasia and gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Toxicity in animals: target species - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of DMP-777 in the Study of Gastric Metaplasia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of DMP-777, a critical pharmacological tool used to induce and study gastric metaplasia. DMP-777 is a cell-permeant compound that selectively ablates parietal cells, providing a robust model for investigating the cellular and molecular cascades that lead to pre-neoplastic lesions in the stomach. Its ability to induce metaplasia in the absence of significant inflammation allows for a focused examination of the epithelial response to parietal cell loss.

Core Mechanism of Action

DMP-777 functions as a parietal cell-specific protonophore.[1] It does not directly inhibit the H+/K+-ATPase (the proton pump) but instead dissipates the proton gradient across the tubulovesicular membranes of actively secreting parietal cells.[1] This action is thought to cause a "backwash" of luminal acid into the cells, leading to rapid cellular necrosis and subsequent oxyntic atrophy.[1] The cytotoxicity of DMP-777 is dependent on active acid secretion, as co-administration with a proton pump inhibitor like omeprazole has been shown to ameliorate parietal cell loss.[1] The acute loss of these acid-secreting cells is a primary trigger for the development of Spasmolytic Polypeptide-Expressing Metaplasia (SPEM).[1][2]

Quantitative Data from DMP-777 Studies

The following tables summarize key quantitative parameters from studies utilizing DMP-777 to induce gastric metaplasia in various animal models.

Table 1: DMP-777 Dosing and Timeline for SPEM Induction

| Animal Model | DMP-777 Dose | Administration Route | Time to Parietal Cell Loss | Time to SPEM Onset | Key Observations | Reference(s) |

|---|---|---|---|---|---|---|

| Wild-Type Mice | Not Specified | Oral Gavage | 3-4 days | 7-10 days | Induces SPEM without significant inflammation. | [2][3] |

| Gastrin-Deficient Mice | Single Dose | Oral Gavage | Rapid | 1 day | Accelerated SPEM development compared to wild-type mice. | [2] |

| CD-1 Rats | 200 mg/kg/day | Oral Gavage | 1 day | ~3 days | Severe and rapid parietal cell necrosis observed. |[4][5] |

Table 2: Molecular and Cellular Changes Following DMP-777 Treatment

| Parameter | Model System | Time Point | Observation | Significance | Reference(s) |

|---|---|---|---|---|---|

| Gene Expression | Gastrin-Deficient Mice | 1-3 days | Upregulation of G1/S cell cycle transition transcripts (e.g., MCM proteins). | Suggests initiation of a proliferative response in metaplastic cells. | [2] |

| Protein Expression | Gastrin-Deficient Mice | 3 days | Upregulation of HE4 (secreted factor) in SPEM cells. | HE4 is a potential biomarker for gastric pre-neoplasia. | [2] |

| Cellular Markers | Gastrin-Deficient Mice | 3 days | SPEM cells co-express TFF2, Mist1, and intrinsic factor. | Supports the hypothesis that SPEM arises from transdifferentiation of chief cells. | [2] |

| Cell Proliferation | Rats | 3 months | Increased BrdU-labeled nuclei. | Indicates sustained foveolar hyperplasia. |[4] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols based on cited literature for inducing and analyzing gastric metaplasia using DMP-777.

Protocol 1: Induction of SPEM in Mice using DMP-777

-

Animal Model: Use 6-8 week old C57BL/6 mice or gastrin-deficient mice as required.

-

DMP-777 Preparation: Prepare DMP-777 for oral gavage administration. The specific vehicle solution should be consistent with previous studies.

-

Administration:

-

Tissue Harvesting: Euthanize mice at desired time points (e.g., 1, 3, 7, 10, or 14 days post-initial treatment).

-

Sample Processing:

-

Immediately excise the stomach and open it along the greater curvature.

-

Fix the tissue in 10% neutral buffered formalin for 12-24 hours for histological analysis.

-

Alternatively, snap-freeze a portion of the gastric corpus in liquid nitrogen for molecular analysis (RNA/protein extraction).

-

-

Analysis:

-

Histology: Embed fixed tissue in paraffin, section, and perform H&E staining to assess morphology, parietal cell loss, and metaplasia.

-

Immunohistochemistry (IHC): Use antibodies against H+/K+-ATPase (parietal cells), TFF2 (SPEM), and intrinsic factor (chief cells) to characterize cellular lineages.[2]

-

Protocol 2: Laser Capture Microdissection (LCM) and Microarray Analysis

This protocol is designed to isolate specific cell populations for gene expression profiling.

-

Induction: Treat gastrin-deficient mice with DMP-777 for 1 or 3 days to induce early-stage SPEM.[2]

-

Tissue Preparation:

-

Harvest gastric tissue and embed in an optimal cutting temperature (OCT) compound.

-

Prepare frozen sections (e.g., 8-10 µm thick) on membrane-coated slides suitable for LCM.

-

Briefly stain and dehydrate the sections to visualize the cells of interest (e.g., emerging SPEM lineages at the base of fundic glands).

-

-

Microdissection:

-

Using an LCM system, identify and precisely dissect the target SPEM cells.

-

Collect approximately 10,000 cells for sufficient RNA yield.[2]

-

-

RNA Extraction and Amplification:

-

Extract total RNA from the captured cells using a pico-scale RNA isolation kit.

-

Assess RNA quality and quantity.

-

Perform linear amplification of the RNA to generate sufficient material for microarray analysis.

-

-

Microarray Analysis:

-

Hybridize the amplified, labeled cRNA to a suitable microarray chip (e.g., Affymetrix Mouse Genome arrays).

-

Scan the arrays and perform data normalization and analysis to identify differentially expressed genes between control and SPEM cells.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate key processes related to the use of DMP-777 in gastric metaplasia research.

Caption: DMP-777 acts as a protonophore, leading to parietal cell necrosis.

References

- 1. Omeprazole treatment ameliorates oxyntic atrophy induced by DMP-777 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A molecular signature of gastric metaplasia arising in response to acute parietal cell loss - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modeling Murine Gastric Metaplasia Through Tamoxifen-Induced Acute Parietal Cell Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Understanding Chief Cell Transdifferentiation: A Technical Guide to the Role of DMP-777 and the Potential Intervention with DAPT

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the phenomenon of chief cell transdifferentiation, a critical process in the development of gastric metaplasia, with a focus on the inducing agent DMP-777. It further delves into the potential modulatory role of the Notch signaling pathway and its inhibitor, DAPT.

Introduction to Chief Cell Transdifferentiation and SPEM

Under conditions of gastric injury, particularly the loss of acid-secreting parietal cells, mature, enzyme-secreting chief cells in the stomach can undergo a remarkable transformation. This process, known as transdifferentiation, leads to the emergence of a metaplastic lineage called Spasmolytic Polypeptide-Expressing Metaplasia (SPEM). SPEM is characterized by the expression of TFF2 (Trefoil Factor 2) and is considered a pre-neoplastic lesion, making the study of its origins and regulation crucial for understanding and potentially preventing gastric cancer.

DMP-777 as a Tool for Inducing Chief Cell Transdifferentiation

DMP-777 is a protonophore that selectively ablates parietal cells, thereby inducing oxyntic atrophy. This targeted parietal cell loss serves as a potent trigger for chief cell transdifferentiation into SPEM, making DMP-777 a widely used and valuable tool in murine models for studying this process. The administration of DMP-777 allows for a controlled and reproducible induction of SPEM, facilitating detailed investigation into the cellular and molecular mechanisms at play.

Quantitative Data on Chief Cell Transdifferentiation

The efficiency of chief cell transdifferentiation can be influenced by various factors, including the age and maturity of the chief cells. The following table summarizes quantitative data from studies using models of parietal cell loss to induce SPEM.

| Condition | Percentage of Marked Chief Cells Transdifferentiating into SPEM | Proliferative Capacity of Resulting SPEM Cells | Reference |

| 1 month post-tamoxifen induction (younger chief cells) | 43% | 44% of SPEM cells were proliferative | --INVALID-LINK-- |

| 3.5 months post-tamoxifen induction (older chief cells) | 12% | None were proliferative | --INVALID-LINK-- |

| Mist1-/- mice (immature chief cells) treated with DMP-777 | Fewer chief cell to SPEM transitions (qualitative) | Not specified | --INVALID-LINK-- |

The Notch Signaling Pathway: A Potential Regulator of Chief Cell Plasticity

The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in determining cell fate, proliferation, and differentiation in various tissues, including the gastric epithelium. In the stomach, Notch signaling is essential for maintaining the gastric stem cell compartment and influencing the differentiation of various cell lineages.

DAPT: An Inhibitor of Notch Signaling

DAPT is a potent and specific γ-secretase inhibitor. The γ-secretase complex is responsible for the final cleavage step in the activation of Notch receptors. By inhibiting this complex, DAPT effectively blocks the entire Notch signaling cascade. This makes DAPT a valuable pharmacological tool to investigate the consequences of Notch inhibition on cellular processes, including the potential for chief cell transdifferentiation. While direct studies on DAPT's effect on DMP-777-induced SPEM are limited, its known role in gastric epithelial cell fate suggests it is a prime candidate for modulating this process.

Experimental Protocols

Induction of Chief Cell Transdifferentiation with DMP-777 in Mice

This protocol describes the oral administration of DMP-777 to induce parietal cell loss and subsequent chief cell transdifferentiation in mice.

Materials:

-

DMP-777

-

Vehicle solution (e.g., 0.5% methylcellulose)

-

Oral gavage needles

-

Mice (specific strain as required by the experimental design)

Procedure:

-

Prepare a suspension of DMP-777 in the vehicle solution at the desired concentration (e.g., 200 mg/kg body weight).

-

Administer the DMP-777 suspension to mice via oral gavage. The frequency and duration of administration will depend on the desired outcome, with a single dose causing acute injury and repeated doses leading to more chronic changes. For example, a single 200 mg/kg dose can lead to severe parietal cell necrosis within 24 hours.[1]

-

Monitor the health of the mice daily.

-

Euthanize mice at predetermined time points (e.g., 3, 7, or 14 days post-treatment) to collect stomach tissue for analysis.

-

Process the stomach tissue for histological and molecular analysis.

Immunohistochemistry for SPEM Markers

This protocol outlines the steps for identifying SPEM cells in paraffin-embedded stomach tissue sections using immunohistochemistry.

Materials:

-

Paraffin-embedded stomach sections on slides

-

Xylene

-

Ethanol series (100%, 95%, 70%)

-

Antigen retrieval buffer (e.g., 10 mM citrate buffer, pH 6.0)

-

Blocking buffer (e.g., 10% normal serum in PBS)

-

Primary antibodies against SPEM markers (e.g., TFF2, GSII-lectin) and chief cell markers (e.g., Intrinsic Factor, Pepsinogen C).

-

Secondary antibodies conjugated to a fluorescent tag or an enzyme (e.g., HRP)

-

DAB substrate kit (for HRP-conjugated antibodies)

-

Counterstain (e.g., Hematoxylin)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the tissue sections by passing them through a graded series of ethanol (100%, 95%, 70%) and finally into water.

-

-

Antigen Retrieval:

-

Incubate slides in pre-heated antigen retrieval buffer to unmask antigenic epitopes.

-

-

Blocking:

-

Incubate sections with blocking buffer to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary antibody diluted in antibody diluent overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the slides and incubate with the appropriate secondary antibody.

-

-

Detection:

-

For fluorescently-labeled secondary antibodies, mount the slides with a mounting medium containing DAPI for nuclear staining.

-

For HRP-conjugated secondary antibodies, incubate with DAB substrate until the desired color intensity is reached.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin (for HRP-DAB) to visualize cell nuclei.

-

Dehydrate the sections and mount with a permanent mounting medium.

-

-

Imaging:

-

Visualize and capture images using a microscope.

-

Visualizing the Molecular Pathways

Signaling Pathway of DMP-777-Induced Chief Cell Transdifferentiation

Caption: DMP-777 induces parietal cell loss, triggering chief cell transdifferentiation into SPEM.

Proposed Mechanism of DAPT Intervention in Chief Cell Transdifferentiation

Caption: DAPT inhibits γ-secretase, blocking Notch signaling and potentially influencing chief cell fate.

Experimental Workflow for Investigating DAPT's Effect

Caption: Workflow to assess DAPT's impact on DMP-777-induced chief cell transdifferentiation.

Conclusion and Future Directions

The transdifferentiation of chief cells into SPEM is a key event in the gastric response to injury and a critical step in the pathway to gastric cancer. The use of DMP-777 provides a robust model to study this process. The Notch signaling pathway, a master regulator of cell fate in the gastric epithelium, presents a promising target for intervention. Further research utilizing γ-secretase inhibitors like DAPT in conjunction with the DMP-777 injury model is warranted to elucidate the precise role of Notch signaling in chief cell plasticity and to explore potential therapeutic strategies for preventing the progression of pre-neoplastic gastric lesions.

References

DMP-777: A Technical Guide to its Profound Inhibitory Effects on Gastric Acid Secretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMP-777 is a potent and selective small molecule that has been instrumental in creating animal models of oxyntic atrophy, a condition characterized by the loss of acid-secreting parietal cells. Its primary mechanism of action is not as a traditional receptor antagonist or enzyme inhibitor, but as a parietal cell-specific protonophore. This action leads to a rapid and specific ablation of parietal cells, resulting in profound hypochlorhydria and a consequential surge in serum gastrin levels. This technical guide provides a comprehensive overview of the effects of DMP-777 on gastric acid secretion, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its effects.

Mechanism of Action: A Parietal Cell-Specific Protonophore

DMP-777 induces the loss of parietal cells through its action as a protonophore, a molecule that shuttles protons across lipid membranes, dissipating the electrochemical proton gradient.[1][2] The specificity of DMP-777 for parietal cells is attributed to the highly acidic environment of their secretory canaliculi.

The proposed mechanism involves the following steps:

-

Protonation: In the acidic lumen of the secretory canaliculi, DMP-777 becomes protonated.

-

Membrane Permeation: The protonated, lipophilic DMP-777 molecule readily diffuses across the apical membrane of the parietal cell into the cytoplasm.

-

Deprotonation: In the neutral pH of the cytoplasm, DMP-777 releases the proton.

-

Protonophore Cycle: The unprotonated DMP-777 can then return to the canalicular lumen to repeat the cycle, effectively creating a "proton leak" that dissipates the proton gradient generated by the H+,K+-ATPase.

-

Cytotoxicity and Necrosis: This dissipation of the proton gradient is cytotoxic, leading to rapid parietal cell necrosis.[1][3] Electron microscopy reveals cellular damage, including the dilatation of secretory canaliculi, loss of microvilli, and cytoplasmic condensation.[3]

This targeted ablation of parietal cells is the direct cause of the profound and sustained inhibition of gastric acid secretion.

Mechanism of DMP-777 as a parietal cell-specific protonophore.

Quantitative Data on the Effects of DMP-777

The administration of DMP-777 leads to significant and measurable changes in gastric physiology. The following tables summarize key quantitative findings from studies in rats.

| Parameter | Vehicle Control | DMP-777 (200 mg/kg/day) | Duration of Treatment | Fold Change | Reference |

| Basal Acid Output (µeq H+/min) | ~2.5 | <0.5 | 7 days | >5-fold decrease | [2] |

| Stimulated Acid Output (µeq H+/min) | ~10.0 | <1.0 | 7 days | >10-fold decrease | [2] |

| Serum Gastrin (pg/mL) | ~200 | >2000 | 7 days | >10-fold increase | [2] |

Note: The values presented are approximate and have been extrapolated from graphical data in the cited literature. They are intended to illustrate the magnitude of the effect.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on DMP-777.

In Vivo Gastric Acid Secretion in Rats

This protocol is used to measure the rate of gastric acid secretion in conscious rats.

Animal Model:

Procedure:

-

Surgical Preparation: Rats are surgically implanted with a gastric fistula. A recovery period of at least two weeks is allowed post-surgery.

-

Dosing: DMP-777 is administered orally via gavage, typically at a dose of 200 mg/kg/day, suspended in a suitable vehicle (e.g., 0.5% methylcellulose).[2]

-

Gastric Acid Collection:

-

Rats are fasted overnight with free access to water.

-

On the day of the experiment, the stomach is gently lavaged with warm saline through the fistula until the returns are clear.

-

The stomach is then perfused with saline at a constant rate (e.g., 5 mL/15 min).

-

Perfusate is collected at regular intervals (e.g., every 15 minutes) for a basal period.

-

To measure stimulated acid secretion, a secretagogue such as histamine or pentagastrin is administered subcutaneously.

-

Perfusate collection continues for a specified period post-stimulation.

-

-

Analysis: The collected perfusate is titrated with a standardized NaOH solution to a pH of 7.0 to determine the acid concentration. Acid output is calculated and expressed as microequivalents of H+ per minute (µeq H+/min).[2]

Histological and Morphological Analysis of Parietal Cell Loss

This protocol is used to visualize and quantify the loss of parietal cells from the gastric mucosa.

Procedure:

-

Tissue Collection: At the end of the treatment period, animals are euthanized, and their stomachs are removed. The gastric mucosa is fixed in 10% neutral buffered formalin.[4]

-

Histological Staining:

-

Fixed tissues are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to observe the general morphology of the gastric glands and identify parietal cells.[4]

-

Immunohistochemistry is performed using antibodies against the H+,K+-ATPase, a specific marker for parietal cells, to confirm their presence or absence.[4]

-

-

Electron Microscopy:

-

For ultrastructural analysis, small pieces of the gastric mucosa are fixed in glutaraldehyde, post-fixed in osmium tetroxide, and embedded in resin.[3]

-

Thin sections are cut and examined with a transmission electron microscope to observe the subcellular details of parietal cells, including the secretory canaliculi and microvilli, and to identify signs of necrosis.[3]

-

Measurement of Serum Gastrin

This protocol is used to determine the systemic levels of gastrin, which are expected to rise in response to drug-induced hypochlorhydria.

Procedure:

-

Blood Collection: Blood samples are collected from the animals, often via cardiac puncture at the time of euthanasia.

-

Serum Preparation: The blood is allowed to clot, and serum is separated by centrifugation.

-

Analysis: Serum gastrin concentrations are measured using a commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.[2]

Signaling and Consequential Pathways

The primary action of DMP-777 is direct cytotoxicity towards parietal cells, which then triggers a cascade of physiological responses.

Physiological consequences of DMP-777 administration.

Conclusion

DMP-777 is a valuable pharmacological tool for studying the consequences of parietal cell loss and the subsequent physiological adaptations of the gastric mucosa. Its potent and specific protonophore activity leads to the rapid ablation of parietal cells, resulting in a profound and sustained inhibition of gastric acid secretion. This, in turn, causes significant hypergastrinemia and the development of spasmolytic polypeptide-expressing metaplasia. The experimental models established using DMP-777 have been crucial in advancing our understanding of gastric mucosal biology, the pathophysiology of atrophic gastritis, and the precursors to gastric neoplasia.

References

Methodological & Application

Optimal Dosage of Dmp 777 for Spasmolytic Polypeptide-Expressing Metaplasia (SPEM) Induction in Rats: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to inducing Spasmolytic Polypeptide-Expressing Metaplasia (SPEM) in rats using the parietal cell-specific protonophore, Dmp 777. This document includes detailed protocols, dosage recommendations, and a summary of the underlying mechanism of action.

Introduction

Spasmolytic Polypeptide-Expressing Metaplasia (SPEM) is a crucial process in the development of gastric pathologies and is often studied to understand gastric cancer progression. This compound is a valuable tool for inducing SPEM in rodent models. It selectively ablates parietal cells, leading to oxyntic atrophy and subsequent development of SPEM.[1] This process occurs without inducing a significant immune infiltrate, allowing for a focused study of the metaplastic response to parietal cell loss.[2]

Mechanism of Action

This compound acts as a protonophore with specificity for the acid-secretory membranes of parietal cells.[3] It dissipates the proton gradient across the tubulovesicular membrane of these cells without impairing H+/K+-ATPase activity.[1] This action is thought to induce parietal cell necrosis through the backwash of luminal acid into the actively secreting cells.[1] The loss of parietal cells triggers a cascade of events, including foveolar hyperplasia and the emergence of SPEM.[1][3]

Signaling Pathway for this compound-Induced SPEM

References

Application Notes and Protocols for Oral Gavage Administration of DMP 777

Audience: Researchers, scientists, and drug development professionals.

Introduction:

DMP 777 is a potent and selective inhibitor of human leukocyte elastase (HLE) that is orally active.[1][2] In preclinical studies, particularly in rodent models, high doses of this compound have been shown to induce reversible oxyntic atrophy, characterized by the selective loss of parietal cells in the gastric mucosa.[3][4] This effect is attributed to its action as a protonophore specific to the acid-secreting membranes of parietal cells.[3][5] These characteristics make this compound a valuable tool for studying gastric mucosal biology, including lineage changes associated with atrophic gastritis and the role of parietal cells in maintaining mucosal homeostasis.[3][5]

This document provides detailed protocols for the oral gavage administration of this compound in a research setting, along with its mechanism of action and expected physiological effects.

Mechanism of Action

This compound induces parietal cell-specific cytotoxicity.[5] It acts as a protonophore, dissipating the proton gradient across the tubulovesicular membranes of parietal cells without directly inhibiting H+/K+-ATPase activity.[3][5] This action is thought to lead to the necrosis of parietal cells through the backwash of luminal acid into actively secreting cells.[5] The loss of parietal cells leads to a series of secondary effects, including foveolar hyperplasia and changes in other mucosal cell lineages.[3] Notably, the co-administration of a proton pump inhibitor like omeprazole can ameliorate the parietal cell loss induced by this compound, supporting the hypothesis that active acid secretion is necessary for its cytotoxic effects.[5]

Signaling Pathway and Mechanism of Action of this compound

Caption: Mechanism of this compound-induced parietal cell necrosis.

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

The following protocol describes the preparation of a this compound suspension for oral administration to rodents.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

2-Hydroxypropyl-β-cyclodextrin (SBE-β-CD) or Corn oil

-

Sterile saline (0.9% NaCl)

-

Sterile water

-

Appropriate personal protective equipment (PPE)

Equipment:

-

Analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Sterile tubes and pipettes

Procedure for Suspended Solution:

-

Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

-

Weigh the required amount of this compound powder.

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

To prepare the final dosing solution (e.g., 2.5 mg/mL), add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.

-

Vortex thoroughly to ensure a uniform suspension. This formulation is suitable for oral and intraperitoneal injections.[1]

Procedure for Clear Solution:

-

Weigh the required amount of this compound powder.

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

To prepare the final dosing solution (e.g., 2.5 mg/mL), add 100 µL of the DMSO stock solution to 900 µL of corn oil.

-

Vortex thoroughly until a clear solution is obtained. Note that for dosing periods longer than two weeks, the stability of this formulation should be carefully considered.[1]

Oral Gavage Administration in Rats

This protocol is based on studies using CD-1 or Sprague-Dawley rats.[3][5]

Animals:

-

Male CD-1 or Sprague-Dawley rats.

Materials:

-

Prepared this compound formulation

-

Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)[6]

-

Syringes

-

Animal scale

Procedure:

-

Animal Handling and Dosing Calculation:

-

Weigh each animal to determine the precise dosing volume.

-

The recommended dose to induce oxyntic atrophy is 200 mg/kg, administered once daily.[3][4]

-

Calculate the required volume based on the concentration of the prepared this compound formulation. The maximum recommended dosing volume is 10 mL/kg.[6]

-

-

Gavage Administration:

-

Gently restrain the rat.

-

Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper length and avoid stomach perforation.[6]

-

Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.

-

Administer the calculated volume of the this compound formulation.

-

Slowly withdraw the needle.

-

Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.[6]

-

-

Experimental Groups:

-

A typical study design may include the following groups:

-

Vehicle Control: Administered the vehicle solution without this compound.

-

This compound: Administered this compound at the target dose.

-

Omeprazole Control: Administered a proton pump inhibitor to assess its effects alone.

-

This compound + Omeprazole: Co-administration to determine if acid suppression mitigates this compound's effects.[1][5]

-

-

Experimental Workflow for this compound Oral Gavage Study

Caption: Workflow for in vivo studies using oral gavage of this compound.

Data Presentation

The following tables summarize the typical experimental design and expected outcomes based on published studies.

Table 1: Experimental Groups for Investigating this compound Effects

| Group ID | Treatment | Dose/Regimen | Purpose |

| 1 | Vehicle Control | Vehicle Only, Once Daily | To establish baseline parameters. |

| 2 | This compound | 200 mg/kg, Once Daily | To evaluate the effects of this compound on the gastric mucosa.[3][4] |

| 3 | Omeprazole | Varies (e.g., twice daily) | To control for the effects of acid suppression alone.[1] |

| 4 | This compound + Omeprazole | This compound (200 mg/kg) + Omeprazole | To test the hypothesis that active acid secretion is required for this compound-induced parietal cell loss.[5] |

Table 2: Summary of Expected Quantitative and Qualitative Outcomes

| Parameter | Vehicle Control | This compound Treatment | This compound + Omeprazole |

| Serum Gastrin | Normal | Rapid and significant increase.[3] | Increase may be present due to omeprazole, but mucosal changes are different. |

| Gastric Acid Secretion | Normal | Severe hypochlorhydria.[3] | Severe hypochlorhydria. |

| Parietal Cell Population | Normal | Rapid and significant loss (oxyntic atrophy).[3][4] | Ameliorated parietal cell loss.[5] |

| Foveolar Cells | Normal | Marked hyperplasia.[3] | Ameliorated foveolar hyperplasia.[5] |

| Chief, ECL, and Somatostatin Cells | Normal | Decreased populations with extended dosing.[3] | Preservation of cell populations compared to this compound alone. |

| Cell Proliferation (BrdU labeling) | Basal level | Increased in the progenitor zone.[3] | Significant decrease in S-phase cells compared to this compound alone.[1] |

Pharmacokinetic Data:

In monkeys receiving a 40 mg/kg oral dose of this compound, only the parent compound was detected in plasma, indicating no in vivo inversion of the chiral centers.[1]

Storage and Stability

-

Stock Solution: Store at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1]

-

Degradation: this compound is most stable in a pH range of 4 to 4.5.[7] The degradation pathways include acid-catalyzed and base-catalyzed hydrolysis.[7] This suggests that a solution dosage form with an adequate shelf-life is feasible.[7]

Conclusion

The oral gavage administration of this compound is a well-established method for inducing a reversible model of oxyntic atrophy in rodents. The detailed protocols and expected outcomes provided in these application notes serve as a comprehensive guide for researchers investigating gastric physiology and pathology. Careful adherence to the formulation and administration procedures is crucial for obtaining reproducible and reliable results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biocompare.com [biocompare.com]

- 3. Reversible drug-induced oxyntic atrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]